molecular formula C18H11ClN2S B13092013 4-Chloro-5,6-diphenylthieno[2,3-d]pyrimidine

4-Chloro-5,6-diphenylthieno[2,3-d]pyrimidine

Cat. No.: B13092013
M. Wt: 322.8 g/mol
InChI Key: NEOWRIFTSZJHBU-UHFFFAOYSA-N
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Description

4-Chloro-5,6-diphenylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines This compound is characterized by a fused ring system containing both a thiophene and a pyrimidine ring, with chlorine and phenyl groups as substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5,6-diphenylthieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophene with benzaldehyde derivatives in the presence of a chlorinating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5,6-diphenylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Chloro-5,6-diphenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function. Pathways involved may include inhibition of kinase activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5,6-diphenylthieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These features make it particularly suitable for certain applications, such as enzyme inhibition and material science .

Properties

Molecular Formula

C18H11ClN2S

Molecular Weight

322.8 g/mol

IUPAC Name

4-chloro-5,6-diphenylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C18H11ClN2S/c19-17-15-14(12-7-3-1-4-8-12)16(13-9-5-2-6-10-13)22-18(15)21-11-20-17/h1-11H

InChI Key

NEOWRIFTSZJHBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC3=C2C(=NC=N3)Cl)C4=CC=CC=C4

Origin of Product

United States

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